molecular formula C12H16N2O3 B2402856 4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine CAS No. 866157-34-8

4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine

Cat. No.: B2402856
CAS No.: 866157-34-8
M. Wt: 236.271
InChI Key: WIECZSHEBAMWJL-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine is a chemical compound characterized by its unique structure, which includes a 1,3-oxazolidine ring substituted with a 4-nitrophenyl group and two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine typically involves the reaction of 4-nitrobenzyl chloride with 4,4-dimethyl-1,3-oxazolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control over reaction parameters. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted oxazolidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: It serves as a probe in biological studies to understand the interaction of nitroaromatic compounds with biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory responses.

Comparison with Similar Compounds

  • 4,4-Dimethyl-1,3-oxazolidine: Lacks the nitrophenyl group, resulting in different reactivity and biological activity.

  • 3-[(4-nitrophenyl)methyl]-1,3-oxazolidine: Does not have the dimethyl groups, leading to variations in chemical properties.

Properties

IUPAC Name

4,4-dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2)8-17-9-13(12)7-10-3-5-11(6-4-10)14(15)16/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIECZSHEBAMWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1CC2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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